molecular formula C14H21NO4S B2386284 (2,5-Dimethylfuran-3-yl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone CAS No. 1798034-83-9

(2,5-Dimethylfuran-3-yl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone

Cat. No. B2386284
CAS RN: 1798034-83-9
M. Wt: 299.39
InChI Key: DXEPQTHSACOLFT-UHFFFAOYSA-N
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Description

(2,5-Dimethylfuran-3-yl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone, also known as DIAM, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research.

Scientific Research Applications

Catalytic Applications

  • A study on the synthesis and application of a sulfonated Schiff base dimethyltin(IV) coordination polymer explores its use as a heterogeneous catalyst for the Baeyer–Villiger oxidation of ketones to esters or lactones under solvent-free conditions. This research highlights the potential of similarly structured compounds in catalysis and organic synthesis processes (Martins et al., 2016).

Antimicrobial and Anticancer Agents

  • Another study discusses the synthesis of novel pyrazole derivatives with potential as antimicrobial and anticancer agents. The structural elements and functional groups in these compounds could provide insights into the design and application of (2,5-Dimethylfuran-3-yl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone for similar purposes (Hafez et al., 2016).

Asymmetric Synthesis

  • Research evaluating enantiopure N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol for catalytic asymmetric addition of organozinc reagents to aldehydes offers an example of how similar compounds might be utilized in asymmetric synthesis and the development of chiral molecules, which are critical in pharmaceutical applications (Wang et al., 2008).

Polymer Chemistry

  • A study on the polymerization of azetidine highlights the potential of azetidine and its derivatives in polymer chemistry, particularly in creating polymers with specific functional groups that could have various applications ranging from materials science to biotechnology (Schacht & Goethals, 1974).

properties

IUPAC Name

(2,5-dimethylfuran-3-yl)-[3-(2-methylpropylsulfonyl)azetidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO4S/c1-9(2)8-20(17,18)12-6-15(7-12)14(16)13-5-10(3)19-11(13)4/h5,9,12H,6-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXEPQTHSACOLFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)N2CC(C2)S(=O)(=O)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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